
1-Diethoxyphosphoryloctadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Diethoxyphosphoryloctadecane is an organic compound with the molecular formula C22H47O3P It is a phosphorylated derivative of octadecane, characterized by the presence of a diethoxyphosphoryl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Diethoxyphosphoryloctadecane can be synthesized through a two-step process involving the reaction of octadecyl diethyl phosphonite with trimethylsilyl bromide in dichloromethane. The reaction is carried out under an inert atmosphere (argon) and involves stirring overnight .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Diethoxyphosphoryloctadecane undergoes various chemical reactions, including:
Oxidation: The phosphoryl group can be oxidized under specific conditions.
Substitution: The diethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Substitution: Nucleophiles like amines or alcohols can be employed for substitution reactions.
Major Products:
Oxidation: The major product is the corresponding phosphoric acid derivative.
Substitution: The products depend on the nucleophile used, resulting in various substituted phosphoryloctadecanes.
Scientific Research Applications
1-Diethoxyphosphoryloctadecane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphorylated compounds.
Biology: Investigated for its potential role in biological systems, particularly in membrane studies due to its amphiphilic nature.
Medicine: Explored for drug delivery systems owing to its ability to interact with biological membranes.
Industry: Utilized in surface modification and as an additive in lubricants and coatings.
Mechanism of Action
The mechanism by which 1-Diethoxyphosphoryloctadecane exerts its effects involves its interaction with molecular targets such as cell membranes. The diethoxyphosphoryl group can form hydrogen bonds and electrostatic interactions with membrane components, altering membrane properties and potentially affecting membrane-bound processes .
Comparison with Similar Compounds
- 1-Diethoxyphosphorylheptadecane
- 1-Diethoxyphosphorylnonadecane
- 1-Diethoxyphosphoryleicosane
Comparison: 1-Diethoxyphosphoryloctadecane is unique due to its specific chain length and the presence of the diethoxyphosphoryl group. Compared to its analogs, it may exhibit different physicochemical properties, such as solubility and melting point, which can influence its applications in various fields .
Properties
IUPAC Name |
1-diethoxyphosphoryloctadecane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H47O3P/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26(23,24-5-2)25-6-3/h4-22H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEWWTCMOZVEWAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCP(=O)(OCC)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H47O3P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
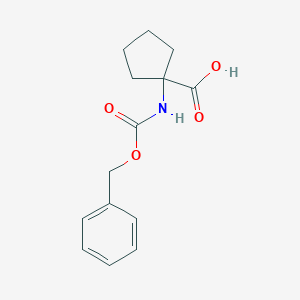
![(5S,8R,9S,10S,13R,14S,17R)-3,3-Dimethoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene](/img/structure/B93439.png)
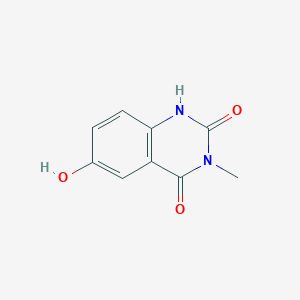
![Ethanol, 2,2'-[(1-methylethyl)imino]bis-](/img/structure/B93441.png)
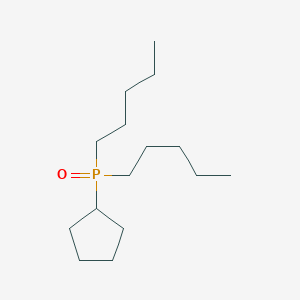
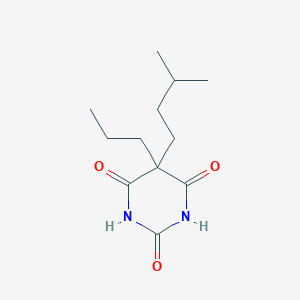
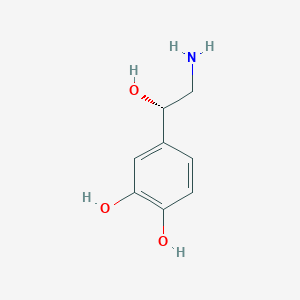
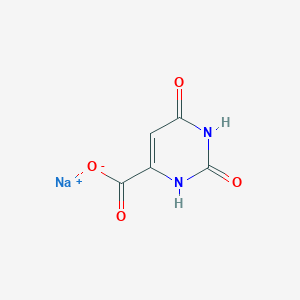
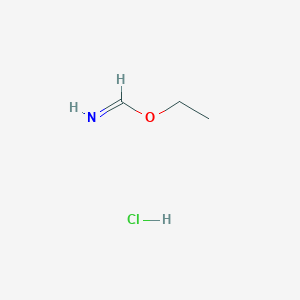
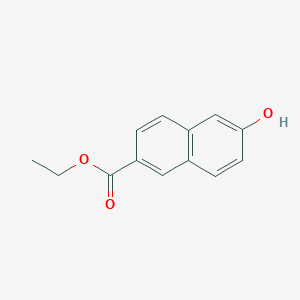
![3-(2-hydroxyethyl)-1-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B93457.png)
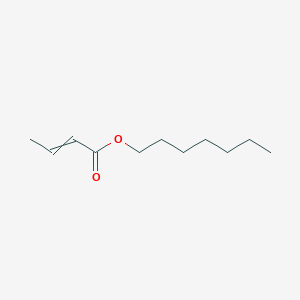
![N-[2-(2-Oxopropyl)phenyl]benzamide](/img/structure/B93461.png)

